2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
2’-Methoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of methoxy, dimethyl, and carbonitrile functional groups attached to a biphenyl core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2’-Methoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-Methoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the compound’s methoxy and carbonitrile groups may facilitate binding to active sites of enzymes, thereby inhibiting or activating their function. In materials science, the compound’s electronic properties can influence its behavior in optoelectronic devices .
Comparison with Similar Compounds
- 4’-Methoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile
- 2’-Methoxy-3,5-dimethyl[1,1’-biphenyl]-2-carbonitrile
- 2’-Methoxy-4,5-dimethyl[1,1’-biphenyl]-3-carbonitrile
Uniqueness: 2’-Methoxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and physical properties. The presence of the methoxy group at the 2’ position and the carbonitrile group at the 2 position provides distinct electronic effects that can be leveraged in various applications .
Properties
CAS No. |
917839-49-7 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C16H15NO/c1-11-8-13(10-17)15(9-12(11)2)14-6-4-5-7-16(14)18-3/h4-9H,1-3H3 |
InChI Key |
WIGLJJYCYMWTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CC=CC=C2OC)C#N |
Origin of Product |
United States |
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